molecular formula C8H8BrClO B1622555 3-Bromo-6-chloro-2-methoxytoluene CAS No. 83803-57-0

3-Bromo-6-chloro-2-methoxytoluene

Cat. No.: B1622555
CAS No.: 83803-57-0
M. Wt: 235.5 g/mol
InChI Key: JECXAFPZOCICOM-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methoxytoluene: is an organic compound with the molecular formula C8H8BrClO . It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and methoxy groups at different positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxytoluene typically involves the halogenation of 2-methoxytoluene. The process includes:

Industrial Production Methods: Industrial production methods for this compound often involve controlled halogenation reactions using specific catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-methoxytoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.

    Oxidation Reactions: The methoxy group can be oxidized to form different products.

    Reduction Reactions: The compound can undergo reduction to remove halogen atoms.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

3-Bromo-6-chloro-2-methoxytoluene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxytoluene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact mechanism depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

  • 3-Bromo-6-methoxy-2-methyltoluene
  • 3-Chloro-6-methoxy-2-methyltoluene
  • 3-Bromo-6-chloro-2-methylphenol

Comparison: Compared to similar compounds, 3-Bromo-6-chloro-2-methoxytoluene is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-4-chloro-2-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECXAFPZOCICOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232668
Record name 3-Bromo-6-chloro-2-methoxytoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83803-57-0, 55289-30-0
Record name 3-Bromo-6-chloro-2-methoxytoluene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-6-chloro-2-methoxytoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloro-2-methoxytoluene
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Record name 3-Bromo-6-chloro-2-methoxytoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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